Necroptosis-IN-1

Description

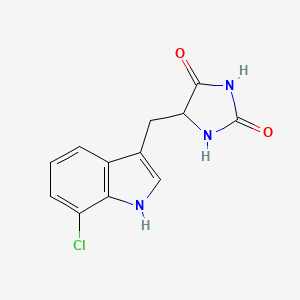

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPHEBPGIQHYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC3C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Development of Necrostatin-1

A Note on Nomenclature: The compound widely recognized and studied in the field of necroptosis inhibition is Necrostatin-1 (Nec-1) . While the term "Necroptosis-IN-1" was used in the query, the vast body of scientific literature refers to Necrostatin-1. This guide will focus on Necrostatin-1, the pioneering inhibitor of this pathway.

Executive Summary

Necroptosis is a form of regulated, pro-inflammatory cell death orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Its implication in a host of human pathologies, including ischemic injury, neurodegenerative diseases, and inflammatory conditions, has made it an attractive target for therapeutic intervention. Necrostatin-1 (Nec-1) was the first small molecule inhibitor of necroptosis to be discovered. It is a potent and selective allosteric inhibitor of RIPK1 kinase activity. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and experimental protocols associated with Nec-1, intended for researchers, scientists, and drug development professionals.

Discovery and Development

The discovery of Nec-1 was a landmark in the study of programmed cell death, providing a critical tool to dissect the necroptotic pathway and validating RIPK1 as a druggable target.

Initial Discovery: Phenotypic Screening

Necrostatin-1 was identified through a phenotypic high-throughput screen designed to find small molecules that could prevent a non-apoptotic form of cell death.[1][2]

-

Screening Model: The assay utilized human monocytic U937 cells induced to undergo necroptosis.

-

Induction Method: Necroptosis was triggered by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) in the presence of a pan-caspase inhibitor, such as zVAD-fmk. The caspase inhibitor is crucial as it blocks the apoptotic pathway, shunting the death signal towards necroptosis.[1][2][3]

-

Compound Library: A library of 15,000 diverse small molecules was screened for their ability to protect the cells from this induced death.[1]

-

Hit Identification: Nec-1 emerged from this screen as a potent inhibitor of this necrotic phenotype.[1]

Target Identification and Validation

Following its discovery, a key objective was to identify the molecular target of Nec-1. Subsequent studies pinpointed RIPK1 as the direct cellular target.[4][5] This was confirmed through several lines of evidence:

-

In Vitro Kinase Assays: Nec-1 was shown to directly inhibit the autophosphorylation of recombinant RIPK1 in a dose-dependent manner.[4][6]

-

Cellular Target Engagement: In cellular assays, treatment with Nec-1 prevented the phosphorylation of RIPK1 at key residues like Ser166, which is a marker of its activation.[7]

-

Structure-Activity Relationship (SAR) Studies: The development of analogs helped confirm the target and refine the molecule.

Lead Optimization and Analog Development

The initial hit, Nec-1, had limitations, including metabolic instability and off-target effects. This prompted the development of analogs to improve its properties for research and potential therapeutic use.

-

Necrostatin-1s (Nec-1s): Also known as 7-Cl-O-Nec-1, this "stable" version was developed through SAR studies. It exhibits greater potency and significantly improved metabolic stability, making it more suitable for in vivo studies.[1][6][8] Crucially, Nec-1s does not inhibit indoleamine 2,3-dioxygenase (IDO), an off-target activity of the original Nec-1, thus making it a more specific RIPK1 inhibitor.[6][8]

-

Necrostatin-1i (Nec-1i): This "inactive" analog, which lacks a key methyl group, was designed as a negative control. While it is substantially less potent against RIPK1 in vitro, it can still exhibit inhibitory effects at higher concentrations in cellular and in vivo models, warranting careful interpretation of results.[6][8]

Mechanism of Action

Nec-1 is a specific, non-competitive inhibitor of the kinase activity of RIPK1.[9] Its mechanism involves:

-

Allosteric Binding: Nec-1 does not bind to the ATP-binding site of RIPK1 but rather to a specific allosteric, hydrophobic pocket within the kinase domain.[9][10]

-

Conformational Lock: This binding locks RIPK1 into an inactive "DLG-out" conformation.[10]

-

Inhibition of Autophosphorylation: By holding RIPK1 in this inactive state, Nec-1 prevents the kinase from autophosphorylating itself, a critical activation step required to initiate the necroptotic cascade.[4]

-

Necrosome Blockade: The inhibition of RIPK1 activation prevents the subsequent recruitment and phosphorylation of RIPK3, thereby blocking the formation of the functional necrosome complex (RIPK1-RIPK3-MLKL). This ultimately halts the downstream phosphorylation and oligomerization of MLKL, the executioner protein of necroptosis.

The signaling pathway is illustrated below.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for Necrostatin-1 and its primary analog, Nec-1s.

Table 1: In Vitro Potency of Necrostatins

| Compound | Assay Type | Cell Line / Target | Potency (EC50 / IC50) | Reference(s) |

|---|---|---|---|---|

| Necrostatin-1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | 490 nM (EC50) | [5] |

| Necroptosis Inhibition | 293T cells | 490 nM (EC50) | [11] | |

| RIPK1 Kinase Inhibition | Recombinant human RIPK1 | ~182 nM (IC50) | [6] | |

| Necrostatin-1s | Necroptosis Inhibition | Murine L929 cells | 50 nM (EC50) | [1] |

| RIPK1 Kinase Inhibition | Recombinant human RIPK1 | ~193 nM (IC50) | [6] | |

| Necrostatin-1i | Necroptosis Inhibition | Murine L929 cells | >10 µM (EC50) | [1] |

| | RIPK1 Kinase Inhibition | Recombinant human RIPK1 | >10 µM (IC50) |[8] |

Table 2: In Vivo Experimental Dosing of Necrostatins

| Compound | Animal Model | Disease Model | Dosing Regimen | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Necrostatin-1 | Mouse | TNF-induced SIRS | 1.65 mg/kg, i.p. | Increased survival | [8] |

| Necrostatin-1 | Rat | Ischemic Stroke (MCAO) | 10 mg/kg, i.p. | Reduced infarct volume | [7][12] |

| Necrostatin-1s | Mouse | TNF-induced SIRS | 1.65 mg/kg, i.p. | Increased survival, more effective than Nec-1 |[8] |

Experimental Protocols

The following section details the methodologies for key experiments used in the characterization of necroptosis inhibitors like Nec-1.

Protocol 1: Induction of Necroptosis in Cell Culture

This protocol describes a standard method to induce necroptosis in a cell line like murine L929 fibroblasts or human HT-29 colon adenocarcinoma cells.

Materials:

-

Cell line of interest (e.g., L929, HT-29, Jurkat)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Tumor Necrosis Factor-alpha (TNF-α), human or mouse as appropriate

-

Pan-caspase inhibitor (e.g., zVAD-fmk)

-

Necrostatin-1 (or analog)

-

DMSO (vehicle control)

-

96-well tissue culture plates

Procedure:

-

Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of the experiment. Incubate overnight (37°C, 5% CO2).

-

Prepare stock solutions of TNF-α, zVAD-fmk, and Nec-1 in sterile PBS or DMSO.

-

Pre-treatment: Aspirate the old media and add fresh media containing the desired concentrations of Nec-1 or vehicle (DMSO). A typical concentration range for Nec-1 is 10-60 µM.[3] Incubate for 1 hour.

-

Induction: To the pre-treated wells, add the necroptosis-inducing stimuli. Final concentrations are cell-type dependent but are typically:

-

Incubate for the desired time period (typically 6-24 hours).

-

Assess cell viability using a method described in Protocol 5.2.

Protocol 2: Cell Viability Assessment (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Materials:

-

Cells treated as in Protocol 5.1

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent, or similar

-

96-well plate reader (absorbance at 490 nm)

Procedure:

-

Following the incubation period in Protocol 5.1, add 20 µL of the MTS reagent directly to each 100 µL well of the 96-well plate.[14]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (media-only wells).

-

Calculate cell viability as a percentage relative to the vehicle-treated, non-stimulated control cells:

-

% Viability = (Abs_sample / Abs_control) * 100

-

-

Plot the % viability against the log of the inhibitor concentration to determine the EC50 value.

-

Protocol 3: Western Blot Analysis of Necroptosis Markers

This protocol is used to confirm target engagement and pathway inhibition by detecting the phosphorylation status of key necroptosis proteins.

Materials:

-

Cells treated in 6-well plates following a scaled-up version of Protocol 5.1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer equipment

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RIPK1 (Ser166)

-

Anti-phospho-MLKL (Ser358)

-

Anti-total RIPK1, Anti-total MLKL

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Harvest cells by scraping and lyse in ice-cold RIPA buffer.

-

Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).

-

Determine protein concentration of the supernatant using a BCA assay.

-

Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane 3x for 10 minutes each in TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each in TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system. A reduction in the p-RIPK1 and p-MLKL signal in Nec-1 treated samples indicates pathway inhibition.[15]

Protocol 4: In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

Materials:

-

Recombinant human RIPK1 protein

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 2 mM DTT)

-

ATP (cold)

-

³²P-γ-ATP (radioactive tracer)

-

Necrostatin-1 or test compound

-

SDS-PAGE equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube. In a final volume of 30 µL, combine:

-

Recombinant RIPK1 (e.g., 0.2 µg)

-

Kinase assay buffer

-

Desired concentration of Nec-1 or DMSO vehicle, pre-incubated for 10 minutes.

-

-

Initiate the reaction by adding the ATP mixture (e.g., 10 µM cold ATP + 10 µCi ³²P-γ-ATP).[6]

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Resolve the samples by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or autoradiography film.

-

Data Analysis: Quantify the band intensity corresponding to autophosphorylated RIPK1. A decrease in signal in the presence of Nec-1 indicates inhibition. Plot the signal intensity against inhibitor concentration to determine the IC50.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. frontiersin.org [frontiersin.org]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 14. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioradiations.com [bioradiations.com]

Unveiling the Target of Necroptosis-IN-1: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway driven by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. The discovery of small molecule inhibitors of this pathway has been instrumental in elucidating its mechanism and therapeutic potential. This technical guide provides an in-depth overview of the target identification and validation of Necroptosis-IN-1, a potent and selective inhibitor of necroptosis. Through a comprehensive presentation of quantitative data, detailed experimental protocols, and visual workflows, this document serves as a valuable resource for researchers in the field of cell death and drug discovery. This compound is also widely known as Necrostatin-1 (Nec-1).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/Cell Line | Conditions |

| RIPK1 Kinase Inhibition (IC50) | ~90 nM | Recombinant human RIPK1 | In vitro kinase assay |

| Cellular Necroptosis Inhibition (EC50) | 490 nM | Human Jurkat T cells | TNF-α-induced necroptosis |

| Cellular Necroptosis Inhibition (EC50) | 494 nM | FADD-deficient Jurkat cells | TNF-α-induced necroptosis |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H13N3OS |

| Molecular Weight | 259.33 g/mol |

| Solubility in DMSO | 10 mg/mL (38.6 mM)[1] |

| Stability | Stable for ≥4 years at -20°C as a solid[2] |

Target Identification and Validation

The primary target of this compound has been unequivocally identified as Receptor-Interacting Protein Kinase 1 (RIPK1) .[1][3] This was established through a combination of biochemical and cellular assays, which are detailed in the following sections. This compound acts as an allosteric inhibitor, binding to a hydrophobic pocket in the RIPK1 kinase domain, thereby locking it in an inactive conformation.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and validate the target of this compound.

In Vitro RIPK1 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of RIPK1.

Materials:

-

Recombinant human RIPK1

-

Kinase Assay Buffer (20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl2)[4]

-

ATP (10 mM cold ATP)[4]

-

[γ-32P]ATP (10 μCi)[4]

-

This compound (various concentrations)

-

DMSO (vehicle control)

-

SDS-PAGE gels and blotting apparatus

-

Phosphor imager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing recombinant human RIPK1 (0.2 µg) in Kinase Assay Buffer.[4]

-

Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control. Ensure the final DMSO concentration is equal in all samples.[4]

-

Pre-incubate the mixture for 30 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.[4]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Visualize the autophosphorylation of RIPK1 using a phosphor imager or by exposing the membrane to autoradiography film.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

-

HeLa cells or other suitable cell line

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Lysis buffer (e.g., RIPA buffer)

-

Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-RIPK1 antibody

Procedure:

-

Culture HeLa cells to ~80% confluency.

-

Treat the cells with this compound at the desired concentration (e.g., 10 µM) or DMSO for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

-

Lyse the cells using an appropriate method (e.g., three cycles of freeze-thaw or sonication).

-

Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble RIPK1 in each sample by Western blotting using an anti-RIPK1 antibody.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Photoaffinity Labeling

Photoaffinity labeling is a technique used to covalently link an inhibitor to its target protein, enabling definitive identification. This typically involves a chemically modified version of the inhibitor with a photoreactive group and a tag for detection or enrichment.

Materials:

-

A photoaffinity probe analog of this compound (containing a photoreactive group like a diazirine or benzophenone, and a tag such as an alkyne or biotin).

-

Live cells (e.g., HEK293T)

-

UV irradiation source (e.g., 350 nm)

-

Lysis buffer

-

Click chemistry reagents (if an alkyne tag is used) or streptavidin beads (if a biotin tag is used)

-

SDS-PAGE and Western blotting or mass spectrometry equipment

Procedure:

-

Treat live cells with the photoaffinity probe analog of this compound for a specified time.

-

To demonstrate specificity, include a control group where cells are co-incubated with an excess of the parent compound (this compound) to compete for binding.

-

Irradiate the cells with UV light to induce covalent cross-linking of the probe to its target protein(s).[5]

-

Lyse the cells and prepare a protein lysate.

-

If an alkyne-tagged probe was used, perform a click chemistry reaction to attach a reporter molecule (e.g., a fluorophore or biotin).

-

Enrich the labeled proteins using streptavidin beads (for biotin-tagged probes) or another appropriate affinity purification method.

-

Analyze the enriched proteins by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescently tagged probes) or by Western blotting with an anti-RIPK1 antibody.

-

For unbiased target identification, the enriched proteins can be identified by mass spectrometry.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Figure 1: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Figure 3: A general workflow for photoaffinity labeling to identify protein targets.

Conclusion

The comprehensive data and detailed protocols presented in this technical guide unequivocally validate Receptor-Interacting Protein Kinase 1 (RIPK1) as the primary target of this compound (Necrostatin-1). The methodologies described herein provide a robust framework for researchers to independently verify these findings and to further explore the therapeutic potential of inhibiting the necroptosis pathway. The provided visualizations offer a clear understanding of the complex signaling cascade and the experimental approaches used to investigate it. This guide serves as a critical resource for advancing research and development in the field of regulated cell death and inflammation.

References

- 1. invivogen.com [invivogen.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Necrostatin-1: A Core Inhibitor of Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis is a form of regulated necrosis that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[1] A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1).[2] Necrostatin-1 (Nec-1) has been identified as a potent and selective small molecule inhibitor of RIPK1 kinase activity, making it an invaluable tool for studying the necroptotic signaling cascade and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Necrostatin-1. Detailed experimental protocols for its characterization and use are also presented, along with visualizations of the necroptosis signaling pathway and relevant experimental workflows.

Chemical Structure and Properties

Necrostatin-1 is a synthetic organic compound belonging to the hydantoin class. Its chemical structure is characterized by an indolylmethyl group attached to a methyl-substituted thiohydantoin ring.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one[3] |

| Synonyms | Nec-1, 5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxo-4-imidazolidinone[2] |

| CAS Number | 4311-88-0[2][4][5][6] |

| Molecular Formula | C13H13N3OS[2][5][7] |

| SMILES | CN1C(=S)NC(CC2=CNC3=CC=CC=C23)C1=O[5] |

| InChIKey | TXUWMXQFNYDOEZ-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 259.33 g/mol [2][3][4][5][7] |

| Appearance | Crystalline solid[8] |

| Purity | ≥95% (HPLC)[2][8] |

| Solubility | Soluble in DMSO (10 mg/mL), methanol (5 mg/mL), DMF (20 mg/mL), and ethanol (3 mg/mL).[6][9] Sparingly soluble in aqueous buffers.[9] |

| Storage | Store at -20°C as a solid.[9] Once in solution, store at -20°C and use within 3 months to prevent loss of potency.[10] |

Biological Activity and Mechanism of Action

Necrostatin-1 is a highly specific, allosteric inhibitor of the kinase activity of RIPK1.[5] It binds to a hydrophobic pocket in the RIPK1 kinase domain, distinct from the ATP-binding site, thereby locking the kinase in an inactive conformation.[2] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the initiation of the necroptotic cascade.[11]

In Vitro and In Vivo Activity

| Parameter | Value | Cell Line/Model |

| EC50 for necroptosis inhibition | 490 nM[6][7][11] | FADD-deficient Jurkat cells treated with TNF-α[6] |

| EC50 for RIPK1 kinase inhibition | 182 nM | In vitro kinase assay |

| In vivo efficacy | Reduces ischemic brain injury in a mouse model of stroke.[5] | Mouse model of stroke |

Necrostatin-1 has been shown to have off-target effects, notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[12] For studies requiring higher specificity, Necrostatin-1s (7-Cl-O-Nec-1), a more stable and selective analog that does not inhibit IDO, is recommended.[10][12]

Signaling Pathway of Necroptosis Inhibition by Necrostatin-1

The primary mechanism of Necrostatin-1 involves the direct inhibition of RIPK1 kinase activity, which is a central event in the necroptosis signaling pathway initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).

Caption: Necroptosis pathway and Necrostatin-1 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving Necrostatin-1.

In Vitro RIPK1 Kinase Assay

This protocol is for determining the inhibitory activity of Necrostatin-1 on RIPK1 kinase autophosphorylation.

Caption: Workflow for in vitro RIPK1 kinase assay.

Materials:

-

Recombinant human RIPK1

-

Necrostatin-1

-

DMSO

-

Kinase Assay Buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl2)[12]

-

ATP

-

[γ-32P]ATP (for radioactive detection)

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or Western blot equipment

Procedure:

-

Prepare serial dilutions of Necrostatin-1 in DMSO.

-

In a reaction tube, combine recombinant human RIPK1 with the desired concentration of Necrostatin-1 or DMSO (vehicle control) in kinase assay buffer.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP to a final concentration of 10 µM.[12]

-

Incubate the reaction at 30°C for 30 minutes.[12]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Analyze the extent of RIPK1 autophosphorylation by autoradiography or by Western blot using a phospho-RIPK1 (Ser166) specific antibody.[13]

Cell Viability Assay for Necroptosis Inhibition

This protocol describes how to measure the protective effect of Necrostatin-1 against TNF-α-induced necroptosis in a cell-based assay. FADD-deficient Jurkat cells or HT-29 cells are commonly used for this purpose.

Caption: Workflow for cell-based necroptosis inhibition assay.

Materials:

-

FADD-deficient Jurkat cells (or other suitable cell line, e.g., HT-29, L929)

-

Cell culture medium

-

96-well plates

-

Necrostatin-1

-

Human TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH assay kit)

-

Plate reader

Procedure:

-

Seed the cells into a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight (for adherent cells).

-

Pre-treat the cells with a range of concentrations of Necrostatin-1 (e.g., 30 nM to 100 µM) for 1 hour. Include a vehicle control (DMSO).

-

Induce necroptosis by adding human TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the EC50 value of Necrostatin-1.

Conclusion

Necrostatin-1 is a cornerstone chemical probe for the study of necroptosis. Its well-characterized inhibitory effect on RIPK1 kinase activity provides a powerful tool to dissect the molecular mechanisms of this cell death pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Careful consideration of its potential off-target effects and the use of appropriate controls, such as the more specific analog Necrostatin-1s, are crucial for the robust interpretation of experimental results. Further investigation into the therapeutic potential of Necrostatin-1 and its derivatives holds promise for the treatment of a variety of diseases where necroptosis is implicated.

References

- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Necrostatin-1 | C13H13N3OS | CID 2828334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Necrostatin-1 (Nec-1) | necrotic apoptosis inhibitor | TargetMol [targetmol.com]

- 5. Necrostatin-1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ≥95% (HPLC), crystalline solid, necroptosis inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Necrostatin-1: A Technical Guide

Note on Nomenclature: The compound "Necroptosis-IN-1" specified in the topic is not widely documented in scientific literature. It is highly probable that this is a typographical error for Necrostatin-1 (Nec-1) , a well-characterized and pivotal inhibitor of necroptosis. This guide will focus on the in vitro characterization of Necrostatin-1.

This technical guide provides a comprehensive overview of the in vitro characterization of Necrostatin-1, a selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Mechanism of Action

Necrostatin-1 is a potent and specific small-molecule inhibitor of RIPK1, a key regulator of necroptosis, apoptosis, and inflammatory pathways.[1] It functions as a type III kinase inhibitor, binding to a unique allosteric pocket on the RIPK1 kinase domain.[2] This binding stabilizes RIPK1 in an inactive conformation, thereby preventing its autophosphorylation, a critical step for the induction of necroptosis.[3] By inhibiting RIPK1 kinase activity, Necrostatin-1 blocks the formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3, which is essential for the downstream phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein of necroptosis.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro potency of Necrostatin-1 and its more stable analog, Necrostatin-1s, in various assays.

| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Necrostatin-1 | Cell-based | 293T cells | EC50 | 490 nM | [4] |

| Necrostatin-1 | Cell-based | Jurkat cells | EC50 | 490 nM | [4] |

| Necrostatin-1 | Biochemical | Endogenous RIPK1 from Jurkat cells | EC50 | 182 nM | [5] |

| Necrostatin-1s | Biochemical | Recombinant human RIPK1 | IC50 | 210 nM | [6] |

| Necrostatin-1 | Biochemical | Recombinant human RIPK1 | IC50 | 494 nM | [6] |

| (R)-7-Cl-O-Nec-1 | Biochemical | Endogenous RIPK1 from Jurkat cells | EC50 | 18 nM | [5] |

Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay

This assay biochemically determines the inhibitory activity of Necrostatin-1 on RIPK1 autophosphorylation.

Methodology:

-

Recombinant Protein: Utilize recombinant human RIPK1 (e.g., GST-tagged).

-

Reaction Buffer: Prepare a kinase assay buffer containing 20 mM HEPES-KOH (pH 7.5), 2 mM DTT, and 10 mM MnCl₂.

-

Inhibitor Preparation: Prepare serial dilutions of Necrostatin-1 in DMSO. Ensure the final DMSO concentration is consistent across all samples.

-

Reaction Setup:

-

In a microcentrifuge tube, combine 0.2 µg of recombinant human RIPK1 with the desired concentration of Necrostatin-1 or DMSO vehicle control.

-

Pre-incubate for a specified time (e.g., 30 minutes) at 30°C.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a solution containing 10 µM cold ATP and 10 µCi of ³²P-γ-ATP.

-

Incubate the reaction mixture for 30 minutes at 30°C.[3]

-

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

Cellular Assay of TNF-α-Induced Necroptosis

This cell-based assay evaluates the ability of Necrostatin-1 to protect cells from necroptosis induced by a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor.

Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., HT-29, L929, or Jurkat) in a 96-well plate at a density of 5,000-50,000 cells per well and allow them to adhere overnight.[4]

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of Necrostatin-1 or DMSO vehicle for 30 minutes to 1 hour.[8]

-

Induction of Necroptosis:

-

Add a combination of a pan-caspase inhibitor (e.g., 20 µM zVAD-fmk) to block apoptosis.

-

After a brief incubation (e.g., 30 minutes), add human TNF-α (e.g., 20 ng/mL) and a Smac mimetic (e.g., 100 nM SM-164) to induce necroptosis.[6]

-

-

Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 7-24 hours).[6][8][9]

-

Assessment of Cell Viability: Quantify cell death using a suitable method, such as the LDH cytotoxicity assay (protocol below) or a cell viability assay (e.g., MTS or CellTiter-Glo).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from cells with compromised plasma membranes, a hallmark of necrotic cell death.

Methodology:

-

Sample Collection: Following the cellular necroptosis assay, centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet any detached cells.[10]

-

Supernatant Transfer: Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[10]

-

LDH Reaction:

-

Prepare the LDH reaction solution according to the manufacturer's instructions (typically a mixture of a substrate and a dye).

-

Add 100 µL of the LDH reaction solution to each well containing the supernatant.[10]

-

-

Incubation: Incubate the plate, protected from light, at room temperature for 30 minutes.[10]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated cells for spontaneous LDH release and cells lysed with a detergent for maximum LDH release).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular context, providing direct evidence of target engagement.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., HT-29) with Necrostatin-1 or a vehicle control (DMSO) at a desired concentration (e.g., 10 µM) and incubate for 1 hour at 37°C.[11]

-

Heat Shock:

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples across a range of temperatures (e.g., 40-65°C) for a defined period (e.g., 3-8 minutes) using a thermocycler. Include an unheated control sample.[12]

-

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[11]

-

Analysis of Soluble Fraction:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of soluble RIPK1 at each temperature point by Western blotting using a specific anti-RIPK1 antibody.

-

-

Data Analysis:

-

Quantify the band intensities and plot them against the temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of Necrostatin-1 indicates thermal stabilization and therefore, target engagement.

-

Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 for target engagement.[12]

-

Visualizations

Signaling Pathway

Caption: TNF-α induced necroptosis pathway and inhibition by Necrostatin-1.

Experimental Workflows

References

- 1. invivogen.com [invivogen.com]

- 2. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 9. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Signaling Pathways of Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious disease, and neurodegeneration. Unlike apoptosis, which is an immunologically silent form of cell death, necroptosis is highly pro-inflammatory, characterized by the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs). This guide provides a detailed technical overview of the core signaling pathways involved in necroptosis, methodologies for its study, and quantitative data to aid in research and drug development.

Core Signaling Pathways of Necroptosis

Necroptosis is predominantly mediated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][2][3][4][5][6][7][8][9][10][11] The activation of this pathway is tightly regulated and can be initiated by various stimuli, most notably from the tumor necrosis factor (TNF) superfamily of receptors.[5][12][13]

Initiation by TNF Superfamily Receptors

The best-characterized initiator of necroptosis is the binding of TNF-α to its receptor, TNFR1.[5][12] This event triggers the formation of a membrane-bound signaling complex known as Complex I, which consists of TNFR1-associated death domain protein (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1.[5][14] In this complex, RIPK1 is polyubiquitinated by cIAPs, which serves as a scaffold for the recruitment of downstream signaling molecules that activate the pro-survival NF-κB pathway.[2][15]

However, under conditions where cIAPs are depleted or inhibited, or when deubiquitinating enzymes like CYLD are active, RIPK1 can dissociate from Complex I and form a cytosolic death-inducing complex.[2][14]

The Switch to Necroptosis: Formation of the Necrosome (Complex IIb)

When caspase-8, a key apoptotic enzyme, is inhibited or absent, RIPK1 can interact with RIPK3 through their respective RIP homotypic interaction motifs (RHIMs) to form a higher-order amyloid-like signaling complex called the necrosome, or Complex IIb.[2][3][6][13][15][16] This interaction is a critical checkpoint for the commitment to necroptosis.[13]

Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their full activation.[8][16] Activated RIPK3 then recruits and phosphorylates its downstream substrate, MLKL.[1][2][3][5][8]

Execution of Necroptosis by MLKL

Phosphorylation of MLKL by RIPK3 induces a conformational change in MLKL, leading to its oligomerization.[1][2][5] These MLKL oligomers then translocate to the plasma membrane and other intracellular membranes.[2] The precise mechanism of membrane disruption is still under investigation, but it is thought to involve the formation of pores or direct interaction with membrane lipids, ultimately leading to a loss of membrane integrity, cell swelling, and lysis.[1]

Alternative Necroptosis Induction Pathways

While TNF-induced necroptosis is the most studied pathway, other stimuli can also trigger this cell death program. These include:

-

Toll-like receptor (TLR) signaling: TLR3 and TLR4 can induce necroptosis through the adaptor protein TRIF, which contains a RHIM domain and can directly recruit and activate RIPK3.[13]

-

Interferon signaling: Type I and Type II interferons can sensitize cells to necroptosis, in part by upregulating the expression of key necroptotic machinery components.

-

Viral Z-DNA: The Z-DNA binding protein 1 (ZBP1), also known as DAI, can sense viral Z-form nucleic acids and recruit RIPK3 via its RHIM domain to initiate necroptosis.[13]

Quantitative Data in Necroptosis Signaling

The following tables summarize key quantitative data related to the inhibition of necroptosis and the expression of core signaling proteins.

Table 1: Inhibitors of Necroptosis Signaling

| Inhibitor | Target | IC50 | Cell Line/Assay |

| Necrostatin-1 (Nec-1) | RIPK1 Kinase | ~180-490 nM | Human U937 cells |

| GSK'872 | RIPK3 Kinase | 1.8 nM | Fluorescence Polarization Assay |

| GSK'963 | RIPK1 Kinase | 1-3 nM | Murine L929 and BMDM cells |

| Necrosulfonamide (NSA) | MLKL | ~500 nM | Human HT-29 cells |

| Ponatinib | RIPK1 Kinase | 6.3 nM | Kinase Assay |

| Pazopanib | RIPK1 Kinase | 31.6 nM | Kinase Assay |

Table 2: Relative Protein Expression Changes During Necroptosis

| Protein | Condition | Fold Change | Cell Type |

| p-RIPK1 (Ser166) | TNF-α + zVAD-fmk | Time-dependent increase | L929 cells |

| p-RIPK3 (Ser227) | TNF-α + zVAD-fmk | Time-dependent increase | L929 cells |

| p-MLKL (Ser358) | TNF-α + zVAD-fmk | Time-dependent increase | HT-29 cells |

| RIPK3 | Psoriatic Lesions vs. Normal Skin | ~3-fold increase | Human Keratinocytes |

| MLKL | Psoriatic Lesions vs. Normal Skin | ~3-fold increase | Human Keratinocytes |

Key Experimental Protocols

Accurate assessment of necroptosis requires specific and reliable experimental methodologies. Below are detailed protocols for key experiments used to study this pathway.

Western Blot Analysis of Necroptotic Proteins

This protocol is used to detect the expression and phosphorylation status of key necroptotic proteins.

a. Sample Preparation (Cell Lysates)

-

Culture cells to the desired confluency and treat with necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like zVAD-fmk).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Western Blotting

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, or p-MLKL overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation of the Necrosome Complex

This protocol is used to isolate the necrosome and identify its components.

-

Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an antibody against a component of the necrosome (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Centrifuge to pellet the beads and wash them three to five times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against other suspected components of the necrosome (e.g., anti-RIPK1 and anti-MLKL).

Cell Viability and Necroptosis Assays

These assays are used to quantify cell death and distinguish necroptosis from apoptosis.

a. Propidium Iodide (PI) Staining and Flow Cytometry

-

Harvest cells after treatment.

-

Wash cells with PBS.

-

Resuspend cells in a binding buffer.

-

Add PI to the cell suspension.

-

Incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry. PI-positive cells are considered to have lost membrane integrity, a hallmark of necrosis.

b. Annexin V and PI Co-staining

-

Follow the same initial steps as for PI staining.

-

Before adding PI, incubate the cells with Annexin V-FITC for 15 minutes in the dark.

-

Add PI just before analysis by flow cytometry.

-

This allows for the differentiation of:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necroptotic cells (Annexin V-positive, PI-positive)

-

Mandatory Visualizations

The following diagrams illustrate the core necroptosis signaling pathway and a typical experimental workflow for its investigation.

Caption: The core TNF-α-induced necroptosis signaling pathway.

Caption: A typical experimental workflow for studying necroptosis.

References

- 1. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-translational control of RIPK3 and MLKL... | F1000Research [f1000research.com]

- 4. Necroptosis Assay [bio-protocol.org]

- 5. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PLK1-mediated S369 phosphorylation of RIPK3 during G2 and M phases enables its ripoptosome incorporation and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Necroptosis-IN-1 in Necroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Necroptosis-IN-1 (Nec-1), a potent and specific allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in studies of necroptosis. Detailed protocols for in vitro and in vivo applications are provided to facilitate experimental design and execution.

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspases. It is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury.[1] The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[2][3] Necrostatin-1 (Nec-1) is a widely used small molecule inhibitor that specifically targets the kinase activity of RIPK1, thereby blocking the formation of the necrosome, a key signaling complex in the pathway, and subsequent cell death.[1]

Mechanism of Action

Nec-1 functions as an allosteric inhibitor of RIPK1. It binds to a hydrophobic pocket in the kinase domain of RIPK1, stabilizing it in an inactive conformation. This prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, a critical step for the downstream activation of MLKL and the execution of necroptosis.[4]

Quantitative Data Summary

The effective concentration of Nec-1 can vary depending on the cell type, the necroptotic stimulus, and the experimental setting (in vitro vs. in vivo). The following tables summarize recommended concentration ranges based on published studies.

Table 1: Recommended this compound Concentrations for In Vitro Studies

| Cell Line | Necroptosis Inducer(s) | Effective Nec-1 Concentration | Reference |

| L929 (murine fibrosarcoma) | TNF-α | 10 - 30 µM | [5] |

| HT29 (human colon adenocarcinoma) | TNF-α, Smac mimetic, z-VAD-FMK | 30 µM | [6] |

| Jurkat (human T lymphocyte) | FADD-deficiency, TNF-α | EC50 = 50 nM (for Nec-1s) | [7] |

| NRK-52E (rat kidney tubular epithelial) | TNF-α, Antimycin A | 20 µM | [8] |

| Caco-2 (human epithelial colorectal adenocarcinoma) | Clostridium perfringens enterotoxin | 10 µM (for Nec-1s) | [3] |

| Primary Neurons | Kainic Acid | 40 µM (optimal) | |

| Porcine Islets | Tissue Culture | 100 µM (optimal) | |

| General Cell Culture | Various | 0.15 - 40 µM | [4] |

Table 2: Recommended this compound Dosages for In Vivo Studies

| Animal Model | Disease Model | Nec-1 Dosage and Administration | Reference |

| Mice | TNF-induced systemic inflammatory response syndrome | 0.3 - 10 mg/kg (i.p.) | [9] |

| Mice | Lethal Irradiation | 1.65 mg/kg (i.v.) | [10] |

| Mice | Ischemic Stroke | Intracerebroventricular injection | [11] |

| Mice | Kaolin-induced Hydrocephalus | Intraperitoneal injection | [2] |

| Rats | Ischemic Stroke | Intracerebroventricular injection | [11] |

Signaling Pathway

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. In Vitro Necroptosis Inhibition Assay

This protocol describes a general procedure to assess the inhibitory effect of Nec-1 on necroptosis in a cell-based assay.

a. Materials

-

Cell line susceptible to necroptosis (e.g., L929, HT29)

-

Complete cell culture medium

-

Necroptosis inducer (e.g., TNF-α, Smac mimetic, z-VAD-FMK)

-

This compound (Nec-1)

-

DMSO (vehicle control)

-

96-well microplates

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

-

Plate reader

b. Experimental Workflow

Caption: A typical experimental workflow for in vitro necroptosis inhibition studies.

c. Detailed Procedure

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Adherence: Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

-

Nec-1 Pre-treatment: Prepare serial dilutions of Nec-1 in complete culture medium. Remove the old medium from the wells and add the medium containing the desired concentrations of Nec-1 or vehicle (DMSO) as a control. A typical final concentration of DMSO should be ≤ 0.1%. Incubate for 1-2 hours.

-

Necroptosis Induction: Add the necroptosis-inducing agent(s) to the wells. For example, to induce necroptosis in L929 cells, add TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM) to prevent apoptosis.[5]

-

Incubation: Incubate the plate for a period determined by the specific cell line and inducer, typically ranging from 6 to 24 hours.

-

Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions. For an MTS assay, add the reagent to each well, incubate for 1-4 hours, and then measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value of Nec-1.

2. Western Blot Analysis of Necroptosis Markers

This protocol outlines the detection of key necroptosis-related proteins by Western blotting to confirm the mechanism of Nec-1 action.

a. Materials

-

Cells treated as described in the in vitro assay

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, and total protein antibodies for these targets, as well as a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

b. Procedure

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation. A decrease in the phosphorylation of RIPK1, RIPK3, and MLKL in Nec-1 treated samples is indicative of necroptosis inhibition.[2]

3. In Vivo Necroptosis Inhibition Study

This protocol provides a general framework for evaluating the efficacy of Nec-1 in an animal model of a disease where necroptosis is implicated.

a. Materials

-

Animal model (e.g., mice, rats)

-

Disease induction agent (e.g., LPS, ischemic surgery)

-

This compound (Nec-1)

-

Vehicle solution (e.g., DMSO, saline)

-

Administration equipment (e.g., syringes, needles)

-

Equipment for monitoring animal health and collecting tissues

-

Histology and/or biochemical analysis reagents

b. Procedure

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly assign animals to different treatment groups (e.g., sham, disease model + vehicle, disease model + Nec-1).

-

Nec-1 Administration: Administer Nec-1 or vehicle to the animals. The route of administration (e.g., intraperitoneal, intravenous) and the dosage will depend on the specific animal model and the disease being studied (see Table 2).

-

Disease Induction: Induce the disease in the relevant groups.

-

Monitoring and Endpoint: Monitor the animals for clinical signs and symptoms. At a predetermined endpoint, euthanize the animals and collect tissues of interest for further analysis.

-

Analysis: Perform histological analysis (e.g., H&E staining to assess tissue damage), immunohistochemistry for necroptosis markers, or biochemical assays on tissue homogenates to evaluate the therapeutic effect of Nec-1.

Important Considerations

-

Specificity: While Nec-1 is a specific inhibitor of RIPK1, it is good practice to include appropriate controls, such as an inactive analog (Nec-1i), although some studies suggest Nec-1i may have off-target effects at higher concentrations.[12] A more stable and specific analog, Nec-1s, is also available and may be preferred for in vivo studies.[12]

-

Solubility: Nec-1 is typically dissolved in DMSO to prepare a stock solution. Ensure the final concentration of DMSO in the culture medium or in the in vivo formulation is non-toxic.

-

Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of Nec-1 for each specific experimental system.

-

Toxicity: At high concentrations, Nec-1 may exhibit off-target effects or toxicity. It is important to assess the potential toxicity of Nec-1 in your specific model.[7]

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of necroptosis in various biological processes and disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 6. media.sciltp.com [media.sciltp.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of Necroptosis-IN-1 in Neurodegenerative Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. This programmed cell death cascade is mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) proteins.[1][2] Necroptosis-IN-1 and its analogs, such as Necrostatin-1 (Nec-1) and its stable version Nec-1s, are potent and specific inhibitors of RIPK1 kinase activity, and they represent promising therapeutic agents for these devastating conditions.[3] By blocking the initial step of the necroptotic cascade, these inhibitors have demonstrated significant neuroprotective effects in various preclinical models.

This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in established mouse models of Alzheimer's, Parkinson's, and Huntington's diseases. The included data and methodologies are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of targeting necroptosis in neurodegeneration.

Mechanism of Action of this compound

Necroptosis is typically initiated by death receptor activation, such as the tumor necrosis factor receptor 1 (TNFR1).[2] In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This forms the necrosome complex, which then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2] this compound and its analogs act as allosteric inhibitors of RIPK1, binding to its kinase domain and preventing the initial autophosphorylation, thereby blocking the entire downstream signaling cascade.[4]

Signaling Pathway of Necroptosis and Inhibition by this compound

Caption: Necroptosis signaling cascade and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound Analogs in Neurodegenerative Disease Models

The following tables summarize the quantitative data from preclinical studies investigating the effects of Necrostatin-1 (Nec-1) in mouse models of Huntington's, Alzheimer's, and Parkinson's diseases.

Table 1: Effects of Necrostatin-1 in the R6/2 Mouse Model of Huntington's Disease

| Parameter | Vehicle-Treated R6/2 Mice | Nec-1-Treated R6/2 Mice | Percentage Improvement | Reference |

| Motor Performance (Rotarod at 15 rpm, 11 weeks) | ~20 seconds | ~120 seconds | ~500% | [4] |

| Disease Onset | 64.2 ± 3.3 days | 78.0 ± 4.4 days | ~21.5% delay | [4] |

| Lifespan | ~95 days | ~105 days | ~10.5% increase | [4] |

Table 2: Effects of Necrostatin-1 in the APP/PS1 Mouse Model of Alzheimer's Disease

| Parameter | Vehicle-Treated APP/PS1 Mice | Nec-1-Treated APP/PS1 Mice (8mM ICV) | Outcome | Reference |

| Cognitive Function (Morris Water Maze) | Impaired learning and memory | Significantly improved learning and memory retention | Cognitive deficit ameliorated | [5] |

| Aβ Plaques (Thioflavin S staining) | Numerous plaques in cortex and hippocampus | Dramatically inhibited plaque formation | Reduction in Aβ pathology | [6] |

| Tau Hyperphosphorylation | Elevated levels | Reduced levels | Reduction in tau pathology | [6] |

| Neuronal Cell Death (Nissl Staining) | Significant neuronal loss | Decreased neural cell death | Neuroprotection | [5] |

Table 3: Effects of Necrostatin-1 and Analogs in a Parkinson's Disease Mouse Model

| Model | Treatment | Outcome | Finding | Reference |

| MPTP-induced | Nec-1 (1 µg, ICV) | Stereological quantification of TH+ neurons | Prevented dopaminergic neuronal loss | [3] |

| MPTP-induced | Nec-1s | Stereological quantification of TH+ neurons | Prevented dopaminergic neuronal loss | [3] |

| 6-OHDA-induced (in vitro) | Nec-1 (20 and 40 µM) | Cell viability of SH-SY5Y cells | Partial protection against 6-OHDA induced damage | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures cited in the literature and can be adapted for specific research needs.

Experimental Workflow: In Vivo Efficacy Study of a Necroptosis Inhibitor

Caption: General experimental workflow for in vivo studies.

Parkinson's Disease Model: 6-OHDA-Induced Dopaminergic Neuron Lesion

Objective: To create a mouse model of Parkinson's disease by inducing a unilateral lesion of dopaminergic neurons in the substantia nigra.

Materials:

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9% NaCl)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration of 6-OHDA is typically 2-4 µg/µl.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame.

-

Injection: Drill a small hole in the skull over the target area (e.g., medial forebrain bundle or striatum). Slowly inject 1-2 µl of the 6-OHDA solution into the target brain region.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and hydration.

Alzheimer's Disease Model: APP/PS1 Transgenic Mice

Objective: To utilize a transgenic mouse model that develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits.

Materials:

-

APP/PS1 transgenic mice and wild-type littermates

-

Standard animal housing and care facilities

Procedure:

-

Breeding and Genotyping: Breed APP/PS1 mice to generate experimental cohorts. Perform genotyping to confirm the presence of the transgenes.

-

Aging: Allow mice to age to the desired time point for the study (e.g., 6-9 months for the onset of pathology and cognitive decline).[8]

-

Experimental Groups: Divide mice into treatment and control groups.

Huntington's Disease Model: R6/2 Transgenic Mice

Objective: To use a transgenic mouse model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, leading to a progressive neurological phenotype.

Materials:

-

R6/2 transgenic mice and wild-type littermates

-

Standard animal housing and care facilities

Procedure:

-

Breeding and Genotyping: Maintain a colony of R6/2 mice. Genotyping is crucial to confirm the presence of the transgene and the CAG repeat length.

-

Experimental Onset: R6/2 mice exhibit a rapid and progressive phenotype, with motor deficits typically appearing around 5-6 weeks of age.[4]

-

Treatment Initiation: Begin treatment with this compound at a pre-symptomatic stage (e.g., 5 weeks of age).[4]

Administration of this compound (Necrostatin-1)

a. Intracerebroventricular (ICV) Injection:

-

Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle of the mouse brain using a stereotaxic apparatus.

-

Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).

-

Infusion: Use an osmotic minipump connected to the cannula for continuous infusion or perform repeated microinjections. For the R6/2 mouse study, an osmotic pump was used for continuous delivery.[4]

b. Systemic Administration (e.g., Intravenous - IV):

-

Drug Preparation: Formulate this compound for intravenous injection. A study in an irradiation model used a dose of 1.65 mg/kg.[9]

-

Injection: Administer the drug via the tail vein.

Behavioral Assessments

a. Rotarod Test (Motor Coordination):

-

Apparatus: Use a rotarod apparatus with a rotating rod.

-

Acclimation and Training: Acclimate the mice to the apparatus. Train the mice for several trials on consecutive days with an accelerating rod speed (e.g., 4 to 40 rpm over 5 minutes).[10]

-

Testing: Record the latency to fall from the rotating rod.[10]

b. Morris Water Maze (Spatial Learning and Memory):

-

Apparatus: A circular pool filled with opaque water with a hidden platform.

-

Acquisition Phase: Train the mice to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record the escape latency.[11]

-

Probe Trial: Remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[11]

Histological and Biochemical Analyses

a. Nissl Staining (Neuronal Viability):

-

Tissue Preparation: Perfuse the mice with 4% paraformaldehyde (PFA), and collect the brains. Post-fix the brains in PFA and then cryoprotect in sucrose. Section the brains using a cryostat or vibratome.

-

Staining: Mount the sections on slides and stain with a 0.1% cresyl violet solution.[12]

-

Analysis: Quantify the number of surviving neurons in the region of interest (e.g., substantia nigra, hippocampus) using stereological methods.

b. Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH):

-

Tissue Preparation: Prepare brain sections as described for Nissl staining.

-

Staining: Incubate the sections with a primary antibody against TH, followed by a fluorescently labeled secondary antibody.

-

Analysis: Image the sections using a fluorescence microscope and quantify the number of TH-positive neurons and the density of TH-positive fibers.

c. Western Blotting for Necroptosis Markers:

-

Protein Extraction: Homogenize brain tissue and extract total protein.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL. Use a loading control (e.g., GAPDH or β-actin) for normalization.

-

Detection and Quantification: Use a chemiluminescent substrate for detection and quantify the band intensities.

Conclusion

The inhibition of necroptosis with compounds like this compound presents a compelling therapeutic strategy for neurodegenerative diseases. The data from preclinical models of Huntington's, Alzheimer's, and Parkinson's diseases demonstrate the potential of this approach to mitigate neuronal loss and improve functional outcomes. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of necroptosis inhibitors in the context of neurodegeneration, with the ultimate goal of translating these findings into novel therapies for patients.

References

- 1. Rodent models of Parkinson's disease: beyond the motor symptomatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dual role of necrostatin-1 in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of Necroptosis Protects from Dopaminergic Neuronal Cell Death in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necrostatin-1 ameliorates symptoms in R6/2 transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Longer lifespan in male mice treated with a weakly estrogenic agonist, an antioxidant, an α‐glucosidase inhibitor or a Nrf2‐inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 11. researchgate.net [researchgate.net]

- 12. urncst.com [urncst.com]

Application Notes and Protocols for Studying Inflammatory Diseases with Necroptosis-IN-1 (Necrostatin-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction